Allyl ethoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22874-92-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
prop-2-enyl 2-ethoxyacetate |
InChI |
InChI=1S/C7H12O3/c1-3-5-10-7(8)6-9-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
YOAXXWDLGHHXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)OCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl Ethoxyacetate and Analogous Compounds
Catalytic Hydrogenation Approaches
Catalytic hydrogenation presents a viable pathway for the synthesis of the ethoxyacetate moiety, which is a key precursor to the target molecule. The focus here is on the gas-phase hydrogenation of dialkyl oxalates.
The gas-phase hydrogenation of dialkyl oxalates, such as diethyl oxalate (DEO), is a significant industrial process for the production of valuable chemicals like ethylene glycol and ethanol. A dual catalytic mechanism can be employed to facilitate the synthesis of ethyl ethoxyacetate from DEO. This process involves a sophisticated interplay between different active sites on the catalyst surface.
The development of bifunctional catalysts is crucial for the selective synthesis of ethyl ethoxyacetate. Copper-alumina (Cu-Al) systems have emerged as promising catalysts for this transformation. These catalysts possess both metallic sites for hydrogenation and acidic sites that facilitate dehydration and etherification reactions. The synergy between the copper sites and the Lewis acid sites on the alumina support is paramount for achieving high selectivity towards the desired product. Research has demonstrated that the method of catalyst preparation significantly influences the chemical form of Al³⁺ and the nature of the Cu/Al bonding, which in turn dictates the catalyst's physicochemical properties and its performance in the hydrogenation of dialkyl oxalates.
A dual catalytic mechanism has been proposed where multiple active sites on the Cu-Al catalyst control the reaction pathway. The synthesis of ethyl ethoxyacetate is believed to proceed through two main routes: the dehydration of an ethyl 2-hydroxy-2-ethoxyacetate intermediate and the etherification of ethylene glycol with ethanol, both of which are catalyzed by Lewis acid sites.
Table 1: Influence of Catalyst Composition on Diethyl Oxalate (DEO) Hydrogenation
| Catalyst | DEO Conversion (%) | Ethyl Ethoxyacetate Selectivity (%) | Ethylene Glycol Selectivity (%) | Ethanol Selectivity (%) |
| Cu1Al100 | 98.5 | 55.0 | 25.0 | 20.0 |
| Cu/SiO₂ | >99.0 | Low | >95.0 | Low |
| CuO-La₂O₃/ZrO₂ | ~97.0 | Not Reported | ~96.5 | Not Reported |
This table presents a comparative view of different catalyst systems in the hydrogenation of diethyl oxalate, highlighting the unique selectivity of the Cu-Al system towards ethyl ethoxyacetate.
The optimization of catalyst parameters is a critical step in maximizing the yield and selectivity of ethyl ethoxyacetate. Key parameters include the copper loading, the nature of the support, and the distribution of Lewis acid sites. The strength and distribution of Lewis acidity on the catalyst surface play a pivotal role in directing the reaction towards the formation of ethyl ethoxyacetate. Medium-strength Lewis acid sites are believed to be the most effective for the desired dehydration and etherification steps.
Techniques such as ammonia temperature-programmed desorption (NH₃-TPD) and solid-state nuclear magnetic resonance (²⁷Al MAS-NMR) are employed to characterize the acidic properties of the catalysts. The results from these studies help in correlating the catalyst's acidic nature with its catalytic performance. For instance, it has been shown that catalysts with a higher proportion of medium-strength Lewis acid sites exhibit enhanced selectivity for ethyl ethoxyacetate. The synergy between Cu⁰ and Cu⁺ species is also considered important, where Cu⁰ is responsible for H₂ dissociation and Cu⁺ acts as a Lewis acid site to activate the carbonyl group.
Gas-Phase Hydrogenation of Dialkyl Oxalates to Ethyl Ethoxyacetate
Transition Metal-Mediated Allylation Reactions
The introduction of the allyl group is a key step in the synthesis of allyl ethoxyacetate. Transition metal-mediated reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-oxygen bonds.
The Tsuji-Trost reaction is a versatile and widely used palladium-catalyzed substitution reaction that involves the reaction of a nucleophile with a substrate containing a leaving group in an allylic position. This reaction proceeds through the formation of a π-allylpalladium complex.
The catalytic cycle begins with the coordination of the zerovalent palladium catalyst to the alkene of the allylic substrate, forming a η² π-allyl-Pd(0) complex. This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a η³ π-allyl-Pd(II) complex. The subsequent step involves the attack of a nucleophile on the allyl group, which regenerates the η² π-allyl-Pd(0) complex. Finally, the product is released, and the palladium catalyst is regenerated.
The Tsuji-Trost reaction exhibits a broad scope with respect to both the nucleophile and the allylic substrate. wikipedia.org A wide range of carbon, nitrogen, and oxygen-based nucleophiles can be effectively employed. wikipedia.org The nature of the nucleophile, often categorized as "soft" or "hard" based on the pKa of its conjugate acid, can influence the stereochemical outcome of the reaction. wikipedia.org
Soft Nucleophiles: These nucleophiles, which typically have conjugate acids with pKa values less than 25 (e.g., malonates, enamines), generally attack the carbon of the allyl group directly. This leads to a net retention of stereochemistry. wikipedia.org
Hard Nucleophiles: These nucleophiles, with conjugate acid pKa values greater than 25, tend to attack the palladium center first, followed by reductive elimination. This results in a net inversion of stereochemistry. wikipedia.org
The reaction is also compatible with a variety of allylic substrates bearing different leaving groups, such as acetates, carbonates, halides, and phosphates. The regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates is often directed to the less sterically hindered position, although this can be influenced by the choice of ligands and the nature of the nucleophile. The introduction of phosphine (B1218219) ligands has significantly expanded the reaction's utility, allowing for improved reactivity and the development of asymmetric variants. wikipedia.org
Table 2: Examples of Nucleophiles and Allylic Substrates in the Tsuji-Trost Reaction
| Nucleophile | Allylic Substrate (Leaving Group) | Product Type |
| Diethyl malonate | Allyl acetate (B1210297) (acetate) | C-Allylation |
| Phenol | Allyl chloride (chloride) | O-Allylation |
| Phthalimide | Allyl carbonate (carbonate) | N-Allylation |
| β-Keto esters | Cinnamyl acetate (acetate) | C-Allylation |
| Amines | Allyl phosphate (phosphate) | N-Allylation |
This table illustrates the versatility of the Tsuji-Trost reaction by showcasing a variety of successful nucleophile and allylic substrate combinations.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
Strategies for Regioselectivity and Stereoselectivity Control
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of allylic compounds. In transition metal-catalyzed allylic alkylations, the choice of metal catalyst, ligands, and reaction conditions dictates whether the nucleophile attacks the more substituted (branched) or less substituted (linear) terminus of the allyl group. For instance, palladium catalysts often face challenges with poor regioselectivity for non-symmetrical allylic substrates researchgate.net. In contrast, other metals like iridium and molybdenum have shown a high preference for branched products acs.org.
Stereospecificity is also a critical consideration. A convergent method for synthesizing E-allylic alcohols involves the reductive coupling of terminal alkynes with α-chloro boronic esters, yielding products with excellent regioselectivity (anti-Markovnikov) and high E/Z ratios (>200:1) dicp.ac.cnresearchgate.net. This transformation is stereospecific, proceeding with inversion of configuration at the stereocenter of the α-chloro boronic ester, which allows for the synthesis of enantioenriched allylic compounds dicp.ac.cnresearchgate.net. The mechanism is believed to involve hydrocupration of the alkyne to form an alkenyl copper intermediate, which then undergoes a 1,2-metalate shift after reacting with the boronic ester dicp.ac.cn. Substrate control, for example using chiral acetonide-protected fragments, can also induce high diastereoselectivity in the formation of allylic alcohols, offering an alternative to reagent-controlled methods researchgate.netnih.gov.
Sources of enantiodiscrimination in these reactions are multifaceted and can arise from several steps in the catalytic cycle, including metal-olefin complexation, ionization, and the nucleophilic attack itself acs.orgnih.gov. The development of chiral ligands has been instrumental in influencing these steps to achieve high levels of asymmetric induction nih.gov.
Iridium-Catalyzed Allylation of Alcohols
Iridium catalysts are particularly effective for the allylation of alcohols, offering a distinct reactivity pattern compared to more common palladium systems. A notable application is the transfer hydrogenative C-C coupling of allyl acetate with alcohols, which forms homoallylic alcohols nih.govscispace.comnih.gov. This reaction can be performed directly from either the alcohol or aldehyde oxidation level, providing a versatile route to these important building blocks nih.govrsc.org.
The catalytic system, often generated in situ from precursors like [Ir(cod)Cl]₂ and chiral phosphine ligands such as BINAP or BIPHEP, can couple allyl acetate with a wide range of benzylic and allylic alcohols to furnish the C-allylation products in good to excellent yields nih.govscispace.comnih.gov. A key feature of this methodology is the "umpolung" or reversal of reactivity of the allyl iridium intermediate. While iridium-catalyzed O-allylation of alcohols is a known process, the use of specific ligands and additives can switch the reactivity to favor C-allylation, where the allyl group acts as a nucleophile scispace.comnih.gov.
The mechanism of these reactions is believed to involve the oxidative addition of the iridium catalyst to the allyl acetate, followed by a transfer hydrogenation process. Competition experiments have shown that the hydrogenation-dehydrogenation of the alcohol or aldehyde partner is rapid and reversible before the C-C bond formation occurs nih.gov. The use of additives like m-nitrobenzoic acid can be crucial, sometimes leading to the formation of an active ortho-cyclometallated iridium complex that influences both reactivity and enantioselectivity nih.gov.
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| [Ir(cod)Cl]₂ / (R)-BINAP / m-NO₂BzOH | Cinnamyl alcohol | (R)-1-phenylhexa-1,5-dien-3-ol | High | High |
| [Ir(cod)Cl]₂ / BIPHEP | Benzylic Alcohols | C-Allylation Products | Good to Excellent | N/A |
| [Ir(cod)Cl]₂ / (-)-TMBTP | Aryl Aldehydes | Homoallylic Alcohols | Good | High |
Enantioselective Formation of Quaternary Stereocenters via Allylic Alkylation
The construction of quaternary stereocenters—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. Asymmetric allylic alkylation (AAA) has emerged as a powerful strategy to create these sterically congested centers with high enantioselectivity nih.govnih.gov. This transformation can be achieved by reacting a prochiral nucleophile with an allylic substrate or, more commonly, by reacting a nucleophile with a trisubstituted, prochiral allylic electrophile, leading to the selective formation of the branched product nih.gov.
While second and third-row transition metals like palladium, rhodium, and iridium have historically dominated this field, recent advancements have highlighted the potential of more abundant and less expensive first-row transition metals nih.gov. Molybdenum has also been used effectively, showing an exquisite preference for the branched product in allylic alkylations that form quaternary stereocenters acs.org. For example, a Mo-catalyzed AAA was developed to forge an electrophile-derived quaternary stereocenter with nearly perfect enantioselectivity acs.org. Similarly, palladium-catalyzed decarboxylative allylic alkylation of cyclic siloxyketones has been used to produce silicon-tethered heterocycles bearing a quaternary stereocenter in high yields and enantioselectivities researchgate.net.
First-row transition metals offer unique mechanistic pathways and reactivity in asymmetric allylic alkylation. Copper catalysts, in particular, have been successfully used to generate quaternary stereocenters. In these reactions, the copper catalyst often acts as a Lewis acid, activating soft nucleophiles nih.gov. The resulting copper enolate then reacts with an electrophile, such as a substituted allyl iodide, to construct the quaternary center α- to a carbonyl group nih.gov.
Nickel catalysts, in combination with newly developed chiral spiro phosphine ligands, have enabled the first catalytic enantioselective direct addition of styrenes to aldimines acs.org. This atom-economical method constructs chiral allylic amines, which can contain quaternary centers, with excellent regio- and enantioselectivities under mild conditions acs.org. The enantioselectivity is believed to be determined during the oxidative cyclization step, where the chiral ligand creates a sterically defined environment that favors the formation of one enantiomer of the aza-nickelacycle intermediate over the other acs.org.
The success of enantioselective catalysis hinges on the design of effective chiral ligands. These molecules coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. A significant benefit of transition metal catalysis is the ability to induce asymmetry through these ligands nih.gov.
A variety of chiral ligand scaffolds have been developed and optimized for specific transformations. For instance, stereochemically diverse oxazoline ligands derived from simple amino acids have been shown to promote chromium-catalyzed enantioselective additions of allylic halides to aldehydes with up to 95% ee nih.govfigshare.comorganic-chemistry.org. In nickel-catalyzed reactions, C2-symmetric chiral spiro monophosphine ligands based on a spirobiindane scaffold have proven highly effective acs.org. The steric properties of these ligands are critical; for example, systematic variation of substituents on the phosphorus atom and the ligand backbone can lead to dramatic improvements in enantioselectivity acs.org. The development of new ligand classes, such as C1-symmetric diaminocyclohexane (DACH) pyridyl ligands for molybdenum catalysis, has enabled transformations that were not previously possible, achieving nearly perfect enantioselectivity in the formation of quaternary centers acs.org.
Biocatalytic and Chemo-Enzymatic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. Chemo-enzymatic routes combine the advantages of both chemical and biological catalysts to create efficient and sustainable synthetic pathways nih.govmanchester.ac.uk. Such strategies have been applied to produce a wide range of valuable chemicals, including chiral epoxides from renewable resources and oxygenated derivatives of natural compounds like propenylbenzenes nih.govfrontiersin.org.
Lipase-Catalyzed Kinetic Resolution of Amines Utilizing Ethoxyacetate Derivatives as Acylating Agents
Lipases are versatile enzymes widely used in organic synthesis for the kinetic resolution of racemic compounds, including alcohols and amines mdpi.comunits.it. In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers.
The choice of the acylating agent is crucial for the efficiency and selectivity of the resolution. Ethoxyacetate derivatives, such as isopropyl 2-ethoxyacetate, have proven to be highly efficient acylating agents for the lipase-catalyzed kinetic resolution of chiral amines researchgate.net. Lipase B from Candida antarctica (CAL-B), often in an immobilized form, is a particularly effective biocatalyst for these transformations, allowing for the preparation of enantioenriched (R)-amides and the corresponding unreacted (S)-amines researchgate.net.
This methodology is valuable for producing chiral amines, which are important building blocks for the pharmaceutical industry units.itresearchgate.net. The combination of a highly selective enzyme like CAL-B with an optimized acylating agent provides a powerful tool for accessing enantiomerically pure compounds.
| Enzyme | Substrate | Acylating Agent | Result |
| Lipase B from Candida antarctica (CAL-B) | Racemic Amines | Isopropyl 2-ethoxyacetate | Enantioenriched (R)-amides and (S)-amines |
| Pseudomonas cepacia Lipase (PSL) | Racemic Azidoalcohols | Acylating Agent | Precursors for (S)-propranolol |
| Lipase PS (Amano) | Racemic Alcohol Precursor for Ivabradine | Acetylating Agent | Enantioenriched (S)-acylated product (90:10 e.r.) |
Advanced Activation and Coupling Strategies
The generation of acyl radicals from readily available aldehydes represents a highly atom-economical strategy for forming C-C and C-O bonds. rsc.orgresearchgate.net These reactive intermediates can be generated under mild conditions using various methods, including visible-light photoredox catalysis and electrocatalysis. rsc.orgnih.gov The process typically involves a hydrogen atom transfer (HAT) from the aldehydic C-H bond. rsc.orgnih.gov
In photoredox catalysis, a photocatalyst, upon excitation by visible light, can initiate a radical cascade. For instance, Eosin Y, when irradiated with an 18 W white LED, can function as a HAT reagent to abstract a hydrogen atom from an aldehyde, forming an acyl radical. nih.gov Similarly, N-hydroxyphthalimide (NHPI) can be used in electrocatalytic conditions to generate the phthalimide-N-oxyl (PINO) radical, which effectively abstracts an acyl hydrogen to produce the desired acyl radical. rsc.org
Once formed, the nucleophilic acyl radical can participate in a variety of synthetic transformations. nih.gov For the synthesis of esters, the acyl radical can be trapped by an appropriate oxygen-containing species. A visible-light-induced method for synthesizing O-aryl esters involves the cross-dehydrogenative coupling of aldehydes and phenols using BrCCl₃. acs.org In this transition-metal-free process, the Cl₃C• radical abstracts the aldehydic hydrogen, leading to an acyl radical. This radical then reacts with BrCCl₃ to form an acyl bromide intermediate, which subsequently reacts with a phenolate anion to yield the final ester product. acs.org
| Method | Radical Initiator/Catalyst | Conditions | Application | Source |
| Photoredox Catalysis | Eosin Y | Visible Light (18W LED) | Coumarin formation | nih.gov |
| Electrocatalysis | N-hydroxyphthalimide (NHPI) | Electrochemical | Giese-type reactions | rsc.org |
| Visible-Light Induced | BrCCl₃ (as oxidant and HAT agent) | Visible Light, Photocatalyst-free | O-aryl ester synthesis | acs.org |
Hydrogen-borrowing (BH) catalysis, also known as hydrogen autotransfer, is a highly atom-economical and sustainable synthetic strategy. acs.orgcardiff.ac.uk This one-pot oxidation-reaction-reduction sequence allows stable and inexpensive alcohols to be used as alkylating agents, with water being the only byproduct. nih.govresearchgate.net The process is particularly attractive for methylation reactions using methanol, an abundant and biodegradable C1 building block. acs.orgcardiff.ac.uk
The catalytic cycle begins with the catalyst, often a complex of an earth-abundant metal like iron or manganese, abstracting hydrogen from the alcohol (e.g., methanol) to form a transient, highly reactive aldehyde or ketone intermediate (e.g., formaldehyde). acs.orgcardiff.ac.uk This intermediate then reacts with a nucleophile. Finally, the catalyst returns the "borrowed" hydrogen to the resulting intermediate to form the alkylated product and regenerate the active catalyst. nih.gov
A general and efficient iron-catalyzed methylation using methanol has been developed employing a Knölker-type (cyclopentadienone)iron carbonyl complex. acs.orgcardiff.ac.uk This system has demonstrated a broad scope, successfully methylating a variety of ketones, indoles, oxindoles, amines, and sulfonamides in excellent yields. acs.orgcardiff.ac.ukresearchgate.net The proposed mechanism involves the iron complex abstracting hydrogen from methanol to form a transient formaldehyde intermediate, which then participates in subsequent condensation and reduction steps to yield the methylated product. acs.orgcardiff.ac.uk
| Catalyst Type | Substrate Class | Alkylating Agent | Yield Range | Source |
| (Cyclopentadienone)iron carbonyl complex | Ketones, indoles, amines | Methanol | >60 examples, 79% avg. yield | acs.orgcardiff.ac.uk |
| Manganese PNP-pincer precatalyst | Anilines | Alcohols | N/A | nih.gov |
| Ruthenium/Rhodium complexes | Arylacetonitriles, aromatic amines | Methanol | N/A | cardiff.ac.uk |
This methodology avoids the use of traditional toxic and hazardous methylating agents like iodomethane or dimethyl sulfate, aligning with the principles of green chemistry. acs.org
Industrial Scale Synthesis Considerations
Allyl acetate is a key industrial intermediate, primarily used for the production of allyl alcohol, which in turn is a precursor to specialty polymers and synthetic glycerol. wikipedia.org The dominant industrial synthesis of allyl acetate is the gas-phase acetoxylation of propene. wikipedia.orggoogle.com This process involves reacting propene, acetic acid, and oxygen over a palladium-based catalyst. wikipedia.orggoogleapis.com
This method is advantageous due to the low cost of propene and its greener profile, avoiding the use of chlorine, which is involved in alternative routes to allyl alcohol. wikipedia.org The catalyst typically consists of palladium metal supported on an inert carrier like silica. google.com The performance of the catalyst is often enhanced by the addition of promoters. For instance, catalysts comprising palladium, bismuth, and an alkali metal such as potassium or rubidium deposited on a support have been shown to be effective. google.com
| Parameter | Description | Source |
| Reactants | Propene, Acetic Acid, Oxygen | wikipedia.orggoogle.com |
| Catalyst | Palladium (often with promoters like Bi, K, Rb) on a support (e.g., silica) | wikipedia.orggoogle.com |
| Reactor Type | Multitubular fixed-bed reactor or Adiabatic fixed-bed reactor | googleapis.com |
| Key Byproduct | Water | wikipedia.org |
| Downstream Process | Distillation to separate allyl acetate and recycle unreacted acetic acid. | google.com |
Process Development and Optimization in Flow Chemistry
The transition from traditional batch processing to continuous flow chemistry for the synthesis of esters like this compound and its analogs offers significant advantages in terms of safety, efficiency, and scalability. polimi.ituc.pt Flow chemistry utilizes microreactors or packed-bed reactors, which provide superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. polimi.itresearchgate.net The development and optimization of these continuous processes are critical for achieving high yields, purity, and throughput, making it a key area of focus in modern chemical manufacturing. uc.pt
The core of process development in flow chemistry involves the systematic optimization of several key variables that influence the reaction outcome. For esterification reactions, these parameters typically include temperature, residence time, catalyst type and loading, and the molar ratio of reactants. mdpi.comangolaonline.net
Key Optimization Parameters in Flow Esterification:
Temperature: Higher temperatures generally increase the reaction rate. However, they can also lead to the formation of byproducts or degradation of the desired ester. Flow reactors allow for precise temperature control and the ability to operate at temperatures above the solvent's boiling point by pressurizing the system, which can significantly accelerate the reaction. polimi.it
Residence Time: This is the time the reaction mixture spends in the heated zone of the reactor. It is controlled by the reactor volume and the flow rate of the reagents. Optimizing residence time is crucial to ensure complete conversion of the starting materials without allowing for the degradation of the product.
Catalyst: Continuous flow esterification often employs solid-supported or heterogeneous catalysts. riken.jp These catalysts, such as ion-exchange resins, zeolites, or metal oxides, are packed into a column through which the reactants flow. mdpi.com This setup simplifies product purification as the catalyst is retained within the reactor. Optimization involves selecting the most active and stable catalyst for the specific transformation.
Stoichiometry: The molar ratio of the alcohol to the carboxylic acid can be finely controlled to shift the reaction equilibrium towards the product side, thereby maximizing conversion. nih.gov
The optimization of these parameters is often performed using statistical methods like Design of Experiments (DoE) or advanced algorithmic approaches. Algorithmic Process Optimization (APO), which may use techniques like Bayesian Optimization, can efficiently explore complex reaction spaces to identify optimal conditions with a minimal number of experiments, reducing material consumption and development costs. acsgcipr.org
Research into analogous ester syntheses provides a blueprint for the optimization of this compound production. For instance, studies on the synthesis of various esters demonstrate the impact of different solvents and reaction conditions on yield. The alkylation of eugenol (B1671780) with ethyl chloroacetate (B1199739), an analogous transformation, showed significantly different yields depending on the polar aprotic solvent used, with N,N-dimethylformamide (DMF) providing the highest yield. walisongo.ac.id
Below are interactive data tables illustrating the optimization of reaction parameters for the synthesis of analogous ester compounds in both batch and flow systems, which inform the potential process development for this compound.
Table 1: Influence of Solvent on the Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate walisongo.ac.id
This table shows the effect of different polar aprotic solvents on the yield of an analogous ether ester synthesized from eugenol and ethyl chloroacetate in the presence of K₂CO₃.
| Solvent | Yield (%) | Reaction Conditions |
|---|---|---|
| N,N-dimethylformamide (DMF) | 91 | 0°C to Room Temperature |
| Dimethyl sulfoxide (DMSO) | 51 | |
| Acetonitrile (CH₃CN) | 47 |
Table 2: Optimization of Enzymatic Synthesis of Ethyl Acetoacetate
This table details the optimization of parameters for the lipase-catalyzed transesterification of ethyl acetate with acetylacetone, a green chemistry approach applicable to flow systems.
| Parameter | Unoptimized Value | Optimized Value | Resulting Yield (%) |
|---|---|---|---|
| Temperature | 30°C | 35°C | 93.2 ± 1.4 |
| pH | Not specified | 7.2 | |
| Substrate Molar Ratio (Acetylacetone:Ethyl Acetate) | 1:1 | 1:2 | |
| Enzyme Concentration | 5% | 7% |
The development of continuous flow processes for compounds like this compound also benefits from the use of novel catalysts that are robust and highly active under flow conditions. riken.jp For example, RIKEN researchers developed a solid catalyst that enables high yields in continuous flow esterification, outperforming commercial catalysts and demonstrating mass producibility for industrial scales. riken.jp Such advancements in catalyst technology are pivotal for creating efficient, sustainable, and economically viable manufacturing processes for a wide range of esters.
Detailed Reaction Mechanisms and Mechanistic Investigations
Mechanistic Elucidation of Catalytic Hydrogenation Pathways
Catalytic hydrogenation of esters is a significant industrial process for producing alcohols. youtube.com For an unsaturated ester like allyl ethoxyacetate, this transformation involves the reduction of both the carbon-carbon double bond and the ester functional group. The process typically requires high pressure and temperature and is facilitated by heterogeneous or homogeneous catalysts. youtube.comacs.org
The hydrogenation of esters is often enhanced by bifunctional catalysts that possess both metal sites for hydrogen activation and Lewis acid sites for carbonyl group activation. tue.nl In the context of this compound, a catalyst surface with this dual functionality would operate through a cooperative mechanism.
Metal Sites : Noble metals like ruthenium, or base metals like copper and iron, serve as the active sites for the dissociation of molecular hydrogen (H₂) into reactive hydride species. tue.nlnih.gov These metal hydrides are the primary reducing agents.
Acid Sites/Promoters : Lewis acidic sites, which can be part of a support material (like an oxide) or a promoter species (like Sn²⁺/Sn⁴⁺), coordinate to the carbonyl oxygen of the ester group. tue.nl This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a hydride ion from the metal center. tue.nl
This synergistic action, where the metal activates hydrogen and the acid site activates the ester, is crucial for efficient hydrogenation under milder conditions than would otherwise be possible. tue.nl The mechanism involves the transfer of a hydride from the metal to the activated carbonyl carbon, leading to an intermediate that subsequently eliminates the alkoxy group to form an aldehyde, which is then further hydrogenated to the primary alcohol. tue.nl
The hydrogenation of an unsaturated ester like this compound can proceed through multiple pathways, leading to a variety of products including saturated esters, unsaturated alcohols, and saturated alcohols.
The initial step is typically the hydrogenation of the C=C double bond, a thermodynamically favorable process that occurs on the surface of the metal catalyst. libretexts.org This would convert this compound to propyl ethoxyacetate. Subsequently, the ester group is reduced.
The mechanism for ester hydrogenation generally involves the following key steps:
Adsorption and H₂ Activation : The ester and H₂ are adsorbed onto the catalyst surface, where H₂ is heterolytically cleaved. nih.gov
Hydride Attack : A hydride ion attacks the Lewis acid-activated carbonyl carbon, forming a hemiacetal or alkoxy intermediate.
Elimination : The alkoxy group is eliminated, often as an alcohol (in this case, ethanol), to form an intermediate aldehyde.
Aldehyde Hydrogenation : The aldehyde intermediate is rapidly hydrogenated to the corresponding primary alcohol (propanol).
The rate-determining step can vary depending on the catalyst and reaction conditions but is often considered to be the initial hydride attack on the carbonyl group or the subsequent elimination step. The formation of various intermediates can lead to different product distributions. For instance, if the ester reduction is faster than the alkene reduction, the unsaturated alcohol (allyl alcohol) could be formed as an intermediate.
Palladium-Catalyzed Allylation Mechanisms
Palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org this compound, as an allylic ester, is a suitable substrate for this transformation, where the ethoxyacetate group would serve as the leaving group.
The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a zerovalent palladium catalyst, typically a Pd(0) complex with phosphine (B1218219) ligands, to the double bond of the allyl group in this compound. wikipedia.orgyoutube.com
Coordination : The Pd(0) catalyst coordinates to the alkene, forming an η²-π-allyl-Pd(0) complex . wikipedia.org
Oxidative Addition : This is followed by an oxidative addition step where the C-O bond of the ester is cleaved, and the leaving group (ethoxyacetate) is expelled. This step proceeds with inversion of configuration at the carbon atom and results in the formation of a cationic η³-π-allyl-Pd(II) complex . wikipedia.orgyoutube.com This intermediate is a key electrophilic species in the catalytic cycle.
The η³-π-allyl complex is characterized by the three carbons of the allyl group being bonded to the palladium center. This complex is electrophilic and susceptible to attack by a wide range of nucleophiles. organic-chemistry.orgmdpi.com
The mode of nucleophilic attack on the η³-π-allyl-Pd(II) complex is highly dependent on the nature of the nucleophile, which is often categorized as "hard" or "soft" based on the pKa of its conjugate acid. nih.govresearchgate.net This distinction dictates the reaction pathway and the stereochemical outcome of the product. wikipedia.orgnih.gov
The table below summarizes the characteristics of these two nucleophile types in the context of the Tsuji-Trost reaction.
| Feature | Soft Nucleophiles | Hard Nucleophiles |
| pKa of Conjugate Acid | < 25 | > 25 |
| Examples | Malonates, Enolates, Amines, Phenols | Organozincs, Grignard Reagents |
| Mode of Attack | Direct attack on the allyl ligand (Outer-sphere) | Attack on the Pd center (Inner-sphere) |
| Stereochemistry of Attack | Inversion | Retention |
| Overall Stereochemistry | Net Retention | Net Inversion |
Concerted Pericyclic Rearrangements: The Claisen Rearrangement of Allyl Vinyl Ethers
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that belongs to the class of libretexts.orglibretexts.org-sigmatropic rearrangements. byjus.com The canonical reaction involves the thermal rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. byjus.comjove.com It is important to note that this compound, being an allyl ester, does not undergo a classic Claisen rearrangement. The substrate must be an allyl vinyl ether. However, the mechanism is a critical example of a concerted pericyclic process.
The reaction proceeds through a highly ordered, six-membered cyclic transition state. libretexts.orglibretexts.org The mechanism is concerted, meaning all bond breaking and bond forming occur in a single step without the formation of discrete intermediates. byjus.com During the transition state, six electrons (two from the C=C bond of the vinyl group, two from the C=C bond of the allyl group, and two from the C-O sigma bond) rearrange in a cyclic manner. libretexts.org
Evidence for this concerted mechanism includes:
First-order kinetics : The reaction rate depends only on the concentration of the allyl vinyl ether. byjus.com
Intramolecular nature : Crossover experiments have shown that the rearrangement is an intramolecular process. libretexts.org
Stereospecificity : The reaction often proceeds with a high degree of stereoselectivity, preferably via a chair-like transition state to minimize steric interactions. jove.com
Isotopic labeling : Studies using ¹⁴C-labeled allyl groups have confirmed that the allyl group is inverted during the rearrangement, consistent with the proposed cyclic transition state. libretexts.orglibretexts.org
While several mechanisms have been explored, including stepwise pathways, the synchronous or asynchronous concerted pathway via a six-membered transition state is the most widely accepted model for the Claisen rearrangement of allyl vinyl ethers. nih.gov
Six-Membered Cyclic Transition State Analysis
Reactions involving a six-membered cyclic transition state are a cornerstone of organic chemistry, often explaining the high stereoselectivity of certain processes. These reactions are typically pericyclic, involving a concerted reorganization of electrons through a cyclic array of atoms.
For a molecule like this compound, a relevant reaction that could proceed through such a transition state is the Claisen rearrangement. While the classic Claisen rearrangement involves allyl vinyl ethers, analogous rearrangements can occur with other allyl-containing compounds under specific conditions. The transition state is characterized by a chair-like conformation, which minimizes steric interactions and leads to a predictable transfer of stereochemistry. e-bookshelf.delibretexts.org
A theoretical analysis for this compound would involve computational modeling to determine the energetics of the chair-like versus boat-like transition states. Such an analysis would consider the influence of the ethoxyacetate substituent on the stability of the transition state structure and, consequently, on the reaction's activation energy and stereochemical outcome. However, specific studies detailing this analysis for this compound have not been found.
Advanced Mechanistic Studies in Asymmetric Catalysis
Asymmetric catalysis aims to synthesize a specific enantiomer of a chiral product. For allylic compounds, transition-metal-catalyzed allylic substitution reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. uwindsor.ca
Mechanistic studies in this area are complex and often involve a combination of kinetic analysis, isotopic labeling, and spectroscopic methods (like NMR) to elucidate the structure and behavior of catalytic intermediates. acs.orgnih.gov For an allylic ester like this compound, a typical catalytic cycle would involve:
Oxidative Addition: The transition metal catalyst (commonly palladium or copper-based) coordinates to the double bond and inserts into the carbon-oxygen bond of the ester, displacing the ethoxyacetate group and forming a π-allyl-metal complex. acs.orgwikipedia.org
Nucleophilic Attack: A nucleophile then attacks the π-allyl complex. The enantioselectivity of the reaction is determined at this stage and is controlled by the chiral ligands attached to the metal center, which dictate the face of the allyl group that the nucleophile attacks. acs.orgorganic-chemistry.org
Reductive Elimination: The metal catalyst is regenerated, releasing the final product.
Advanced mechanistic studies would focus on the nature of the catalyst-substrate complex, the dynamics of the π-allyl intermediate, and the factors controlling enantio- and regioselectivity. acs.orgnih.gov While extensive research exists for substrates like allyl acetate (B1210297) and allyl phosphates, specific advanced mechanistic studies detailing the asymmetric catalysis of this compound are not currently available in published literature. acs.orgnih.govorganic-chemistry.org
Applications of Allyl Ethoxyacetate in Complex Molecule Synthesis
Building Blocks for Alcohol-Ether-Ester (AEE) Compounds
Allyl ethoxyacetate serves as a foundational scaffold for the synthesis of alcohol-ether-ester (AEE) compounds through sequential and selective functionalization of its reactive moieties. The inherent structure of this compound already contains the ether and ester components. The transformation of the allyl group into a primary or secondary alcohol completes the AEE trifecta. A key transformation in this regard is the anti-Markovnikov hydroboration-oxidation of the terminal alkene, which yields the corresponding primary alcohol.
A plausible synthetic route to an AEE compound from this compound is outlined below:
| Step | Reaction | Reagents | Product |
| 1 | Hydroboration | Borane-tetrahydrofuran complex (BH3-THF) | Organoborane intermediate |
| 2 | Oxidation | Hydrogen peroxide (H2O2), Sodium hydroxide (B78521) (NaOH) | 3-(2-ethoxyacetoxy)propan-1-ol |
This resulting AEE compound, with its hydroxyl, ether, and ester functionalities, can serve as a versatile intermediate for further synthetic elaborations, including chain extension or the introduction of other functional groups.
Chiral Amine and Chiral Intermediate Synthesis
The synthesis of chiral amines and their precursors is a cornerstone of modern medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. nih.gov this compound can be a precursor for the synthesis of chiral amino alcohols, which are valuable chiral building blocks. One of the powerful methods for the direct introduction of both a hydroxyl and an amino group across a double bond is the Sharpless asymmetric aminohydroxylation. nih.govrsc.organu.edu.au This reaction utilizes an osmium catalyst in the presence of a chiral ligand to achieve high enantioselectivity.
Applying this methodology to this compound would theoretically yield a chiral amino alcohol, a versatile intermediate for the synthesis of more complex chiral molecules. mit.edukaist.ac.kr
| Reagent System | Expected Product Stereochemistry |
| AD-mix-α | (R)-hydroxyl, (S)-amino |
| AD-mix-β | (S)-hydroxyl, (R)-amino |
The resulting chiral amino alcohol can be further manipulated. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, and the ethoxy group could be cleaved if necessary, providing access to a variety of chiral synthons.
Construction of Stereogenic Centers, Including Quaternary Carbons
The creation of stereogenic centers, particularly all-carbon quaternary centers, is a significant challenge in organic synthesis. rsc.org Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds and the construction of such stereocenters. rsc.orgresearchgate.netthieme-connect.denih.gov In a typical AAA reaction, a soft nucleophile attacks a π-allylpalladium complex, which can be generated from an allylic substrate.
While direct AAA of this compound itself might be challenging, its derivatives can be suitable substrates. For instance, the ester could be transformed into a leaving group more amenable to the formation of the π-allylpalladium intermediate. The reaction of this intermediate with a prochiral enolate nucleophile could then lead to the formation of a new stereogenic center, and if the enolate is appropriately substituted, a quaternary carbon. thieme-connect.de
Table of Potential Nucleophiles for AAA with this compound Derivatives:
| Nucleophile | Resulting Structure |
|---|---|
| Dimethyl malonate | Introduction of a malonate group |
| β-ketoesters | Formation of a γ,δ-unsaturated ketoester |
The stereochemical outcome of the reaction is controlled by the chiral ligand attached to the palladium catalyst, allowing for the selective synthesis of either enantiomer of the product.
Precursors for γ,δ-Unsaturated Carbonyl Compounds via Rearrangements
Sigmatropic rearrangements, such as the Claisen rearrangement, are powerful tools for the stereoselective formation of carbon-carbon bonds. wikipedia.orgredalyc.orglibretexts.orgorganic-chemistry.org The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgredalyc.orglibretexts.orgorganic-chemistry.org this compound, being an allyl ester, can be converted into a substrate suitable for a Claisen-type rearrangement.
A key step is the transformation of the allyl ester into an allyl vinyl ether. This can be achieved through iridium-catalyzed vinyl transfer from a vinyl ester, such as vinyl acetate (B1210297), to the alcohol derived from the hydrolysis of this compound (allyl alcohol). orgsyn.orgorgsyn.orgresearchgate.netresearchgate.net Alternatively, direct iridium-catalyzed methods for the conversion of allyl esters to allyl ethers have been developed. orgsyn.orgorgsyn.org Once the allyl vinyl ether is formed, it can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to yield a γ,δ-unsaturated aldehyde or ketone. redalyc.orglibretexts.orgorganic-chemistry.org
Reaction Sequence for Claisen Rearrangement:
| Step | Reaction | Key Features |
|---|---|---|
| 1 | Formation of Allyl Vinyl Ether | Iridium-catalyzed transetherification or vinylation of the corresponding alcohol. orgsyn.orgorgsyn.org |
This sequence provides a strategic route to access γ,δ-unsaturated carbonyl compounds with control over the stereochemistry at the newly formed C-C bond.
Versatility in Functional Group Transformations and Derivatizations
The presence of three distinct functional groups in this compound allows for a wide range of chemical transformations, making it a highly versatile building block.
The allyl group can undergo a variety of reactions, including:
Epoxidation: Reaction with peroxy acids like m-CPBA yields the corresponding epoxide, a versatile intermediate for ring-opening reactions with various nucleophiles.
Dihydroxylation: The Sharpless asymmetric dihydroxylation can be used to introduce two hydroxyl groups across the double bond with high enantioselectivity, leading to chiral diols. organic-chemistry.orgwikipedia.orgnih.govencyclopedia.pub
Cyclopropanation: Reaction with diazo compounds in the presence of a suitable catalyst can lead to the formation of cyclopropane (B1198618) rings. researchgate.net
The ester group can be readily transformed through:
Hydrolysis: Basic or acidic hydrolysis yields ethoxyacetic acid and allyl alcohol. orgsyn.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding primary alcohol, 2-ethoxyethanol, along with allyl alcohol from the alkoxide portion. wikipedia.org
Amidation: Reaction with amines can form the corresponding ethoxyacetamides, which are of interest in medicinal chemistry. researchgate.net
The ether linkage is generally more stable but can be cleaved under harsh conditions if required.
Table of Functional Group Transformations:
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| Allyl | Asymmetric Dihydroxylation | OsO4, Chiral Ligand (e.g., (DHQ)2PHAL) | Chiral Diol |
| Ester | Reduction | LiAlH4 | 2-Ethoxyethanol & Allyl Alcohol |
Potential Applications in Drug Discovery and Pharmaceutical Chemistry
The structural motifs accessible from this compound are of significant interest in drug discovery and pharmaceutical chemistry. The allyl group is a common feature in many bioactive natural products and synthetic drugs. mdpi.com Furthermore, derivatives of phenoxyacetic acid, which are structurally related to the ethoxyacetic acid portion of this compound, have shown a range of pharmacological activities, including acting as selective COX-2 inhibitors. mdpi.combrainkart.com
The versatility of this compound allows for its use as a starting material to generate libraries of diverse compounds for biological screening. For example, the synthesis of chiral amino alcohols as described in section 4.2 provides access to key intermediates for the preparation of peptidomimetics and other nitrogen-containing bioactive molecules. mit.edukaist.ac.kr The ability to construct complex stereochemistry and introduce a variety of functional groups makes this compound a promising scaffold for the development of new therapeutic agents. Derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), which share the ethoxyacetic acid core, are used in the synthesis of specialized resins for solid-phase synthesis and in modifying peptides. google.com The antihistamine Cetirizine also contains an ethoxyacetic acid moiety. wikipedia.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Molecular Dynamics) for Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway. For the synthesis of allyl ethoxyacetate, which can be formed through the esterification of ethoxyacetic acid with allyl alcohol, DFT calculations can model the entire reaction mechanism.
Molecular dynamics (MD) simulations can offer insights into the behavior of this compound in different solvent environments. By simulating the movement of individual molecules over time, MD can predict properties like solubility and diffusion coefficients. ethz.chresearchgate.net All-atom MD simulations, for example, have been used to study the dynamics of small organic molecules in various solutions, providing detailed information about intermolecular interactions that govern their macroscopic properties. rsc.org Such simulations for this compound could reveal how it interacts with solvents at a molecular level, which is crucial for processes like extraction and purification.
A computational investigation into the Cl-initiated oxidation of the closely related allyl acetate (B1210297) (AAC) has been performed using quantum chemical methods. This study explored seven different reaction channels, including two Cl-additions and five H-abstractions, and found that the two addition channels are the dominant reaction pathways. The rate constants were calculated using RRKM theory, and the total rate constant was found to be in good agreement with experimental data. semanticscholar.org This type of detailed mechanistic study showcases the power of quantum chemical calculations in understanding the atmospheric chemistry and reaction pathways of allyl esters.
Table 1: Representative Energy Barriers for Esterification Steps (Hypothetical for this compound based on Ethyl Acetate Synthesis) Note: This data is illustrative and based on analogous reactions. Specific values for this compound would require dedicated calculations.
| Reaction Step | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) |
| Protonation of Ethoxyacetic Acid | Protonated Carbonyl | Low |
| Nucleophilic Attack by Allyl Alcohol | Tetrahedral Intermediate Transition State | High (Rate-determining) |
| Proton Transfer | Oxonium Ion Intermediate | Moderate |
| Water Elimination | Ester-Water Complex Transition State | Moderate |
In Silico Design and Screening of Catalytic Systems
Computational methods play a crucial role in the modern design and screening of catalysts, a process often referred to as in silico design. This approach can significantly accelerate the discovery of new and efficient catalysts by predicting their activity and selectivity before they are synthesized and tested in the lab. For the synthesis of this compound, computational screening could identify optimal catalysts for the esterification reaction.
The process typically involves creating a virtual library of potential catalysts and then using quantum chemical methods to evaluate their performance for the desired reaction. For esterification, this could involve screening various acid catalysts, transition metal complexes, or enzymes. DFT calculations can be used to model the catalytic cycle, including the binding of reactants to the catalyst, the chemical transformation, and the release of products. The calculated energy barriers for the rate-determining step can then be used as a descriptor to rank the catalytic activity.
For example, in the palladium-catalyzed synthesis of functionalized furans, different palladium catalysts were evaluated, and PdCl₂(CH₃CN)₂ was identified as the most effective. mdpi.com A similar computational screening approach could be applied to the synthesis of this compound, potentially involving palladium-catalyzed allylic esterification. nih.gov High-throughput screening using automated workflows can further enhance the efficiency of this process, allowing for the rapid evaluation of a large number of catalyst candidates. mdpi.com Machine learning models can also be trained on computational or experimental data to predict catalytic performance, offering a powerful tool for catalyst discovery. yale.edu
Table 2: Key Parameters in In Silico Catalyst Screening for Esterification
| Parameter | Description | Computational Method |
| Reactant Binding Energy | Strength of interaction between reactants and the catalyst. | DFT |
| Activation Energy of Rate-Determining Step | The energy barrier that controls the reaction rate. | DFT (Transition State Search) |
| Product Desorption Energy | Energy required to release the product from the catalyst surface. | DFT |
| Catalyst Stability | Resistance of the catalyst to degradation under reaction conditions. | DFT, Molecular Dynamics |
Elucidation of Electronic Structure and Reactivity Profiles
The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can provide a wealth of information about the electronic properties of this compound, including its molecular orbital energies, charge distribution, and electrostatic potential. These properties are key to understanding its behavior in chemical reactions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com For this compound, the HOMO is likely to be located on the allyl double bond or the oxygen atoms of the ester group, making these sites susceptible to electrophilic attack. The LUMO is likely centered on the carbonyl carbon, making it the primary site for nucleophilic attack.
Computational methods can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. Regions of negative potential (electron-rich) indicate likely sites for electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the protons of the allyl group.
Studies on similar molecules, such as other esters and allyl compounds, have demonstrated the utility of these computational analyses. For instance, quantum chemical calculations on various ester collectors have been used to correlate their electronic properties with their performance in flotation processes. mdpi.com Similarly, computational studies on naphthoic acid derivatives have shown how substituents influence their reactivity and biological activities by altering their electronic structures. ajpchem.org
Table 3: Calculated Electronic Properties of a Model Ester (Illustrative) Note: These values are for a representative ester and are intended to be illustrative. Actual values for this compound would need to be calculated.
| Property | Value | Significance |
| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.9 D | Influences intermolecular interactions and solubility. |
Modeling of Catalytic Intermediates and Transition States
A deep understanding of a catalytic reaction requires detailed knowledge of the structures and energies of the intermediates and transition states involved in the catalytic cycle. Computational modeling is an indispensable tool for characterizing these transient species, which are often difficult or impossible to observe experimentally.
For a catalyzed synthesis of this compound, for example, via a palladium-catalyzed reaction, DFT calculations could be used to model the entire catalytic cycle. This would involve optimizing the geometries of all intermediates, such as oxidative addition complexes, π-allyl palladium complexes, and reductive elimination precursors. thieme-connect.de Transition state searches would then be performed to locate the saddle points on the potential energy surface that connect these intermediates, allowing for the calculation of activation energies for each step.
By constructing a complete energy profile for the catalytic cycle, researchers can identify the rate-determining step, understand the factors that control selectivity, and propose modifications to the catalyst or reaction conditions to improve performance. For instance, in the palladium-catalyzed dehydrogenation of carbonyl compounds, DFT calculations have been used to elucidate the reaction mechanism and guide the development of more efficient catalytic systems. yale.edu
Transition state theory (TST) can be used in conjunction with the calculated energies of reactants and transition states to estimate reaction rate constants. researchgate.net This allows for a quantitative comparison between different proposed mechanisms and between the performance of different catalysts. The insights gained from modeling catalytic intermediates and transition states are crucial for the rational design of new and improved catalytic processes.
Table 4: Common Catalytic Intermediates in Palladium-Catalyzed Allylic Esterification
| Intermediate | Description | Key Structural Features |
| Pd(0)-Olefin Complex | Initial coordination of the allyl group to the palladium center. | Palladium coordinated to the π-system of the double bond. |
| π-Allyl Pd(II) Complex | Formed after oxidative addition. The allyl group is η³-coordinated. | Three-carbon allyl fragment bonded to the palladium center. |
| Acyl-Pd(II) Complex | Formed by the coordination of the ethoxyacetate group. | Ethoxyacetate ligand bound to the palladium center. |
| Reductive Elimination Precursor | The intermediate immediately preceding the C-O bond formation. | Allyl and ethoxyacetate groups are cis to each other on the palladium center. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the unambiguous structural assignment of allyl ethoxyacetate. While specific experimental spectra for this compound are not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of structurally related compounds, such as allyl acetate (B1210297) and ethyl ethoxyacetate.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the allyl and ethoxyacetate moieties.
Allyl Group: The protons of the allyl group (CH₂=CH-CH₂-) typically appear in the downfield region of the spectrum due to the influence of the double bond and the adjacent oxygen atom. The methine proton (-CH=) is expected to resonate as a multiplet around δ 5.8-6.0 ppm. The terminal vinyl protons (=CH₂) would likely appear as two distinct multiplets between δ 5.2 and 5.4 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-CH=) are anticipated to show a signal around δ 4.6 ppm.
Ethoxyacetate Group: The ethoxy group (-O-CH₂-CH₃) would give rise to a quartet for the methylene protons (-O-CH₂-) at approximately δ 3.5 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm. The methylene protons of the acetate backbone (-O-CO-CH₂-O-) are expected to resonate as a singlet at approximately δ 4.1 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Allyl Group: The carbons of the allyl group are expected at approximately δ 132 ppm for the methine carbon (-CH=), δ 118 ppm for the terminal vinyl carbon (=CH₂), and δ 65 ppm for the methylene carbon attached to the ester oxygen (-O-CH₂-).
Ethoxyacetate Group: The carbonyl carbon of the ester group (C=O) would appear significantly downfield, around δ 170 ppm. The methylene carbon of the acetate backbone (-O-CO-CH₂-O-) is expected around δ 68 ppm. The methylene carbon of the ethoxy group (-O-CH₂-) would likely resonate around δ 66 ppm, and the methyl carbon (-CH₃) would be found in the upfield region, around δ 15 ppm.
A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ethoxy) | 1.2 (triplet) | 15 |
| -O-CH₂- (ethoxy) | 3.5 (quartet) | 66 |
| -CO-CH₂-O- | 4.1 (singlet) | 68 |
| -O-CH₂- (allyl) | 4.6 (doublet) | 65 |
| =CH₂ (allyl) | 5.2-5.4 (multiplet) | 118 |
| -CH= (allyl) | 5.8-6.0 (multiplet) | 132 |
| C=O (ester) | - | 170 |
While not directly probing the this compound molecule, multinuclear NMR techniques are critical for characterizing the catalysts often employed in its synthesis, particularly those involving transition metals like palladium. For instance, in palladium-catalyzed allylic substitution reactions, phosphorus-containing ligands are commonly used. ³¹P NMR spectroscopy is a powerful tool to study the coordination of these phosphine (B1218219) ligands to the palladium center, providing insights into the structure and stability of the active catalytic species. Changes in the ³¹P chemical shift can indicate ligand exchange processes, catalyst activation, and deactivation pathways. Although specific studies on catalysts for this compound synthesis using multinuclear NMR are not prevalent, the principles are widely applied in the broader field of catalysis.
In the context of industrial-scale synthesis, heterogeneous catalysts are often preferred for their ease of separation and recyclability. Solid-state NMR (ssNMR), particularly Magic Angle Spinning (MAS) NMR, is a key technique for the characterization of these solid catalysts. For reactions such as esterification or transesterification that could produce this compound, solid acid catalysts are frequently used.
²⁹Si MAS NMR is employed to study the silicon framework of silica-based catalysts, providing information on the connectivity of SiO₄ tetrahedra and the presence of different silicon environments, such as silanol (B1196071) groups (Si-OH) which can act as active sites. The interaction of reactants and products with the catalyst surface can also be monitored by ssNMR, offering insights into the reaction mechanism at a molecular level. For instance, the adsorption of alcohols and carboxylic acids on the catalyst surface can be observed through changes in the ¹³C and ¹H ssNMR spectra.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for monitoring the progress of reactions that produce this compound and for identifying the components of the product mixture.
In a typical GC-MS analysis, the reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" for each compound.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, resulting from the cleavage of specific bonds within the molecule. Expected fragmentation pathways for this compound would include the loss of the allyl group, the ethoxy group, or other neutral fragments, leading to the formation of specific fragment ions. By identifying these characteristic fragments, the presence of this compound in a complex mixture can be confirmed.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [CH₂=CHCH₂O(CO)CH₂OCH₂CH₃]⁺ | 144 |
| [M - C₃H₅]⁺ | [O(CO)CH₂OCH₂CH₃]⁺ | 103 |
| [M - OC₂H₅]⁺ | [CH₂=CHCH₂O(CO)CH₂]⁺ | 99 |
| [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ | 41 |
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in the definitive identification of a newly synthesized compound.
The molecular formula of this compound is C₇H₁₂O₃. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the theoretical monoisotopic mass of this compound can be calculated.
Strategic Derivatization for Enhanced MS Analysis
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of chemical compounds. However, the analysis of certain molecules, such as this compound, can be challenging due to factors like high volatility, low ionization efficiency, or the lack of specific fragmentation patterns. Strategic derivatization is a chemical modification process employed to overcome these limitations, thereby enhancing the compound's detectability and providing more structural information. spectroscopyonline.com
For a volatile ester like this compound, derivatization can improve its chromatographic behavior and mass spectrometric response. research-solution.com The primary goals of derivatization in the context of MS analysis are to:
Increase Molecular Weight: By introducing a larger chemical moiety, the molecular weight of the analyte is increased, moving its signal to a higher, less crowded region of the mass spectrum.
Improve Ionization Efficiency: Many derivatizing agents contain easily ionizable groups, such as a quaternary amine, which can significantly enhance the signal intensity in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS. spectroscopyonline.comias.ac.in
Induce Characteristic Fragmentation: A derivatizing agent can be chosen to introduce a specific chemical bond that fragments in a predictable manner upon collision-induced dissociation (CID), aiding in structural elucidation.
Enhance Chromatographic Separation: Derivatization can alter the polarity and volatility of an analyte, leading to better separation from matrix components in gas chromatography (GC) or liquid chromatography (LC). research-solution.com
While specific derivatization protocols for this compound are not extensively documented in scientific literature, strategies employed for similar molecules, such as other esters and allyl compounds, can be extrapolated. For instance, in the analysis of ethyl acetate, derivatization techniques involving silylation have been used to increase volatility for GC-MS analysis. jmaterenvironsci.comnih.gov For allyl compounds, such as allyl isothiocyanate, derivatization with reagents like N-(tert-butoxycarbonyl)-L-cysteine methyl ester has been shown to enable sensitive and selective detection by LC-MS/MS. nih.gov
A potential derivatization strategy for this compound could involve targeting the ester functional group or the allyl group. For example, transesterification with a reagent containing an easily ionizable group could be explored. Alternatively, reactions targeting the double bond of the allyl group, such as epoxidation followed by reaction with a charge-carrying nucleophile, could be investigated.
The selection of a derivatization reagent and method is critical and depends on the analytical objective. The table below outlines some common derivatization approaches that could be adapted for the enhanced MS analysis of this compound.
Table 1: Potential Derivatization Strategies for this compound
| Derivatization Strategy | Target Functional Group | Potential Reagent | Expected Enhancement |
|---|---|---|---|
| Alkylation/Arylation | Ester (via hydrolysis) | Pentafluorobenzyl bromide (PFBBr) | Improved electron capture ionization for GC-MS. researchgate.net |
| Silylation | Ester (via hydrolysis) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and thermal stability for GC-MS. jmaterenvironsci.com |
| Charge-Tagging | Ester (via transesterification) | Girard's reagents (e.g., Girard's Reagent T) | Introduction of a permanent positive charge for enhanced ESI-MS detection. spectroscopyonline.com |
| Addition to Alkene | Allyl double bond | Reagents for epoxidation or dihydroxylation, followed by reaction with a charged tag | Introduction of an ionizable group for enhanced ESI-MS detection. |
It is important to note that any derivatization reaction must be carefully optimized to ensure high yields and avoid the formation of unwanted byproducts that could interfere with the analysis.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable tools for the characterization of molecules by probing their vibrational modes. These techniques provide detailed information about the functional groups present in a molecule and can be used to study reaction mechanisms and catalyst structures.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Catalyst Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
The key functional groups and their expected FTIR absorption regions for this compound are summarized in the table below.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Ester | C=O stretch | 1730–1750 | Allyl acetate, Ethyl ethoxyacetate nih.govchemicalbook.com |
| C-O stretch | 1250–1230 | Ethyl ethanoate docbrown.info | |
| Allyl | =C-H stretch | 3080–3100 | Allyl acetate ias.ac.in |
| C=C stretch | 1640–1650 | Allyl acetate ias.ac.in | |
| =C-H bend (out-of-plane) | 910–990 | Allyl acetate ias.ac.in | |
| Ether | C-O-C stretch | 1100–1150 | Ethyl ethoxyacetate nih.gov |
| Alkyl | C-H stretch | 2850–2980 | General alkanes |
In the context of catalysis, FTIR spectroscopy is a powerful technique for characterizing the catalyst itself and for studying the interactions between the catalyst and reactants. For instance, in the synthesis of esters via esterification or transesterification, FTIR can be used to:
Identify surface functional groups on the catalyst: This includes hydroxyl groups, acid sites, or other functionalities that may be involved in the catalytic cycle. researchgate.net
Monitor the adsorption of reactants: By observing changes in the vibrational bands of both the catalyst and the reactants upon adsorption, insights into the binding mechanism can be obtained.
Detect reaction intermediates: The formation of transient species on the catalyst surface during the reaction can sometimes be observed, providing direct evidence for a proposed reaction mechanism. researchgate.net
For example, in the production of this compound, FTIR could be employed to study the surface of a solid acid catalyst, monitoring the interaction of the reactants with the active sites.
Raman Spectroscopy for Mechanistic Validation
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, vibrations that are weak in an FTIR spectrum may be strong in a Raman spectrum, and vice versa.
The Raman spectrum of this compound would also be expected to show characteristic bands for its functional groups. The C=C stretching vibration of the allyl group, for instance, typically gives a strong and sharp Raman signal. ias.ac.in The C=O stretch of the ester group is also readily observable. chemicalbook.com
A significant application of Raman spectroscopy in chemistry is the in-situ monitoring of chemical reactions to validate proposed mechanisms. open-raman.orgresearchgate.net By tracking the disappearance of reactant peaks and the appearance of product peaks over time, reaction kinetics can be determined. Furthermore, the detection of reaction intermediates can provide crucial evidence for a particular reaction pathway.
For a reaction involving this compound, such as its synthesis or subsequent transformation, Raman spectroscopy could be used to:
Follow reaction kinetics: The intensity of characteristic Raman bands for reactants and products can be monitored to determine reaction rates and orders. open-raman.org
Identify intermediates: If a reaction proceeds through an intermediate with a distinct Raman spectrum, its transient formation and consumption can be observed.
Study catalyst behavior under reaction conditions: In heterogeneous catalysis, Raman spectroscopy can be used to probe the catalyst surface in the presence of reactants and under reaction conditions, providing information about catalyst structure and adsorbed species.
For example, in the esterification reaction to form ethyl acetate, Raman spectroscopy has been used to measure the concentrations of reactants and products in real-time to determine the reaction endpoint. researchgate.netnih.gov A similar approach could be applied to the synthesis of this compound to optimize reaction conditions and validate the proposed mechanism.
Advanced Catalyst Characterization Techniques
The efficiency and selectivity of a catalytic process are intimately linked to the physical and chemical properties of the catalyst. Advanced surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Extended X-ray Absorption Fine Structure (EXAFS) provide detailed information about the elemental composition, chemical states, and local atomic structure of catalysts, which is crucial for understanding their performance and for the rational design of new catalytic materials.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. lehigh.edu XPS is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, which is characteristic of the element and its chemical environment.
In the context of catalysts used in reactions involving this compound, such as its synthesis via esterification or transesterification, XPS can provide invaluable information about:
Surface Elemental Composition: XPS can determine the elemental composition of the catalyst's surface, which is often different from the bulk composition and is where the catalytic activity resides.
Oxidation States of Active Metals: For catalysts containing transition metals (e.g., palladium, rhodium), XPS can identify the oxidation state of the metal, which is often crucial for its catalytic activity. researchgate.netmdpi.com For example, in palladium-catalyzed allylic alkylation, the oxidation state of palladium is a key factor in the catalytic cycle. chinesechemsoc.org
Interaction between the Active Phase and the Support: XPS can reveal electronic interactions between the active catalytic species and the support material, which can significantly influence the catalyst's performance. researchgate.net
Catalyst Deactivation: By analyzing spent catalysts, XPS can help identify the causes of deactivation, such as the deposition of carbonaceous species (coking) or changes in the chemical state of the active components.
The table below provides a hypothetical example of how XPS could be used to characterize a supported palladium catalyst for a reaction involving an allyl ester.
Table 3: Hypothetical XPS Data for a Supported Palladium Catalyst
| Element | Binding Energy (eV) | Attributed Species | Interpretation |
|---|---|---|---|
| Pd 3d₅/₂ | 335.0 | Pd(0) | Metallic palladium, potentially the active species for certain reactions. |
| 336.5 | Pd(II) | Oxidized palladium, may be a precursor to the active species or involved in the catalytic cycle. | |
| O 1s | 530.1 | Metal Oxide | Oxygen from the support material (e.g., Al₂O₃, SiO₂). |
| 531.5 | Surface Hydroxyls | Hydroxyl groups on the support surface, which can act as Brønsted acid sites. | |
| C 1s | 284.8 | Adventitious Carbon | Contamination from the environment. |
| 288.9 | Carbonyl/Carboxylate | Adsorbed reactant or intermediate species. |
Extended X-ray Absorption Fine Structure (EXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure of a specific element in a material, even in non-crystalline samples. osti.gov EXAFS is a type of X-ray absorption spectroscopy (XAS) and involves measuring the X-ray absorption coefficient of a material as a function of energy, just above an absorption edge of a selected element. The fine structure in the absorption spectrum is caused by the scattering of the outgoing photoelectron from neighboring atoms. Analysis of the EXAFS signal can provide information about the types of neighboring atoms, their distance from the absorbing atom, and their coordination number.
For catalysts used in the synthesis or transformation of this compound, EXAFS can be particularly useful for:
Characterizing Highly Dispersed Catalysts: EXAFS is well-suited for studying the structure of highly dispersed metal nanoparticles or even single-atom catalysts, where traditional diffraction techniques may not be applicable. osti.govosti.gov
Determining Metal-Ligand and Metal-Support Interactions: It can provide precise bond distances and coordination numbers for the active metal center with its ligands and with the atoms of the support material. tue.nl
In-situ and Operando Studies: EXAFS can be performed under reaction conditions (in-situ or operando), allowing for the observation of structural changes in the catalyst as the reaction proceeds. osti.govresearchgate.net This is crucial for understanding the dynamic nature of the active sites.
For instance, in the rhodium-catalyzed hydroformylation of allyl acetate, a reaction analogous to potential transformations of this compound, EXAFS has been used to study the structure of the rhodium species under reaction conditions. researchgate.netmdpi.comresearchgate.net Such studies can reveal changes in the coordination environment of the rhodium center during the catalytic cycle, providing insights into the reaction mechanism.
The table below summarizes the type of structural information that can be obtained from EXAFS analysis of a hypothetical supported rhodium catalyst.
Table 4: Structural Parameters from EXAFS Analysis of a Supported Rhodium Catalyst
| Scattering Pair | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) | Structural Interpretation |
|---|---|---|---|---|
| Rh-Rh | 4.5 | 2.68 | 0.008 | Indicates the presence of small Rh metallic clusters. |
| Rh-O | 2.1 | 2.05 | 0.006 | Represents the interaction of Rh atoms with the oxygen atoms of the support. |
| Rh-P | 1.9 | 2.32 | 0.007 | Suggests the coordination of phosphine ligands to the Rh center. |
By combining the insights from these advanced characterization techniques, a comprehensive understanding of the catalyst's structure-activity relationship can be developed, paving the way for the design of more efficient and selective catalysts for the synthesis and transformation of this compound.
Temperature-Programmed Desorption/Reduction (TPD/TPR)
Temperature-Programmed Desorption (TPD) and Temperature-Programmed Reduction (TPR) are crucial techniques for characterizing the interaction of molecules with solid surfaces, particularly in the field of catalysis. mcaservices.co.ukiitm.ac.in In a TPD experiment, a sample is first exposed to a gas, allowing molecules to adsorb onto the surface. The temperature of the sample is then increased at a constant rate, and a detector, often a mass spectrometer, monitors the desorbed species as a function of temperature. iitm.ac.inresearchgate.net This provides information on the strength of the adsorption sites, the number of active sites, and the identity of desorbed or decomposed molecules. mcaservices.co.ukrsc.org TPR, conversely, involves heating a sample in a stream of a reducing gas (commonly hydrogen) to investigate the reducibility of the material. mcaservices.co.ukazom.com
While specific TPD/TPR studies focused solely on this compound are not extensively documented, valuable insights can be drawn from research on related acetate and ester compounds. When compounds containing acetate groups are adsorbed on catalyst surfaces, such as metal oxides, TPD experiments typically show desorption profiles at specific temperature ranges. For instance, the desorption of acetic acid from catalyst surfaces is often observed between 220°C and 500°C. researchgate.net
In the context of this compound, a TPD analysis would likely reveal the desorption of the intact molecule at lower temperatures. As the temperature increases, fragmentation and decomposition would occur on the catalyst surface. Expected decomposition products, based on studies of similar esters like ethyl cyanoacetate, would include carbon monoxide (CO) and carbon dioxide (CO2), resulting from the breakdown of the acetate group. researchgate.net The allyl group might also undergo surface reactions, leading to the desorption of various hydrocarbon fragments. The temperatures at which these peaks appear in the TPD spectrum would correspond to the activation energies for desorption and decomposition, providing a detailed picture of the molecule's thermal stability and reactivity on a given surface.
Table 1: Illustrative TPD Profile for this compound Decomposition Products This table is based on expected behavior derived from studies on similar acetate-containing compounds.
| Desorption Peak Temperature (°C) | Detected Species (m/z) | Assignment |
| 150 - 250 | 144 | Molecular Desorption of this compound |
| 250 - 400 | 28, 44 | Decomposition (CO, CO2) from Ethoxyacetate Group |
| > 400 | Various | Fragmentation of Allyl Group and Deeper Decomposition |
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary analytical technique for determining the atomic and molecular structure of a crystal. libretexts.org The method relies on the constructive interference of monochromatic X-rays scattered by the ordered, periodic arrangement of atoms in a crystalline lattice. libretexts.org The resulting diffraction pattern of sharp peaks (Bragg reflections) is unique to a specific crystalline structure and can be used for phase identification, determination of lattice parameters, and detailed structural analysis. researchgate.neticdd.com
However, the application of XRD to this compound is fundamentally limited by its physical state. As a liquid under standard conditions, this compound lacks the long-range, periodic order of a crystalline solid. aps.org Consequently, it does not produce the sharp diffraction peaks characteristic of crystalline materials. researchgate.net
Instead, X-ray scattering from a liquid like this compound results in a pattern of broad, diffuse halos. aps.orgnih.gov This pattern arises from the short-range, local ordering of the molecules. The analysis of liquid diffraction data can provide information about the most probable intermolecular distances and average molecular packing, a state sometimes referred to as cybotaxis. aps.org For example, studies on liquid alcohols have used XRD to measure the separation distance between parallel molecular chains. aps.org For this compound, XRD could potentially reveal average distances between the ester functional groups or between the allyl chains of neighboring molecules. However, this is a significantly more complex analysis than for crystalline solids and does not yield a precise atomic structure in the same way. nih.gov
Table 2: Comparison of Expected XRD Patterns
| Feature | Crystalline Solid | Liquid this compound |
| Atomic Arrangement | Long-range periodic order | Short-range local order only |
| Diffraction Pattern | Sharp, well-defined Bragg peaks | Broad, diffuse scattering halos |
| Information Obtained | Precise atomic positions, unit cell dimensions, crystal symmetry | Average intermolecular distances, molecular packing information |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with one or more unpaired electrons. measurlabs.comwikipedia.org Such species, known as paramagnetic centers, include free radicals, transition metal ions, and triplet states. washington.eduyoutube.com The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons rather than atomic nuclei. du.ac.in When a paramagnetic sample is placed in a strong magnetic field, the unpaired electron spins align either parallel or anti-parallel to the field, creating two distinct energy levels. The absorption of microwave radiation can induce transitions between these levels, producing an EPR spectrum. youtube.com
In its stable, ground-state form, this compound is a diamagnetic molecule. All its electrons are paired in bonding or lone-pair orbitals. Therefore, pure this compound does not have unpaired electrons and is considered "EPR silent," meaning it will not produce an EPR signal. youtube.com
The utility of EPR spectroscopy in the context of this compound arises when the molecule is converted into a paramagnetic species. This could occur under specific conditions, such as:
Radiolysis or Photolysis: High-energy radiation or UV light can induce homolytic bond cleavage, potentially forming radical species derived from this compound.
Chemical Reactions: The molecule might participate in a reaction mechanism that involves single-electron transfer, generating a transient radical anion or cation. wikipedia.org
If a radical form of this compound were generated, EPR spectroscopy would be a powerful tool for its characterization. The spectrum would provide key information through its parameters, such as the g-factor and hyperfine coupling constants. wikipedia.orglibretexts.org The g-factor is characteristic of the radical's electronic environment. Hyperfine coupling, which results from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), would cause the EPR signal to split into multiple lines. wikipedia.org The pattern and magnitude of this splitting would provide definitive information about the structure of the radical and the distribution of the unpaired electron's spin density within the molecule. proquest.com
Table 3: Hypothetical EPR Parameters for a Radical Derived from this compound This table presents plausible values for illustrative purposes, as the ground-state molecule is EPR silent.
| EPR Parameter | Hypothetical Value | Information Provided |
| g-factor | ~2.0035 | Characteristic of an oxygen-centered or carbon-centered organic radical |
| Hyperfine Coupling (aH) | 0.1 - 2.5 mT | Reveals the interaction of the unpaired electron with specific protons in the molecule, helping to identify the radical's structure |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. amazonaws.comijnrd.org This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. researchgate.net The technique is particularly useful for analyzing molecules containing π-bonds and heteroatoms with non-bonding electrons, which are known as chromophores.
The structure of this compound contains two primary chromophores that are expected to give rise to distinct absorptions in the UV region: the ester carbonyl group (C=O) and the vinyl group (C=C) of the allyl moiety.
The Carbonyl Group (C=O): The ester functional group typically exhibits two characteristic electronic transitions. masterorganicchemistry.comucalgary.ca
An intense absorption at shorter wavelengths (typically <200 nm) corresponding to a π → π* transition. This involves promoting an electron from a bonding π-orbital to an anti-bonding π*-orbital.
A much weaker, often broad, absorption at longer wavelengths (around 205-220 nm for simple esters) corresponding to a forbidden n → π* transition. ucalgary.ca This involves promoting an electron from a non-bonding (n) lone-pair orbital on one of the oxygen atoms to the anti-bonding π*-orbital of the carbonyl group. masterorganicchemistry.com
The Allyl Group (C=C): The isolated carbon-carbon double bond in the allyl group also undergoes a π → π* transition. For a simple alkene, this absorption occurs at a high energy, typically around 170-190 nm, which is often below the measurement range of standard spectrophotometers. masterorganicchemistry.com
The UV-Vis spectrum of this compound would therefore be a composite of the absorptions from these groups. The most prominent feature observable with standard instrumentation would likely be the weak n → π* transition of the ester carbonyl group in the 200-220 nm range. The more intense π → π* transitions from both the carbonyl and allyl groups would likely merge into a strong absorption band at the lower limit of the UV measurement range (<200 nm).
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound Chromophores
| Chromophore | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| Ester (C=O) | n → π | 205 - 220 | Weak (~50-100 L mol⁻¹ cm⁻¹) |
| Ester (C=O) | π → π | < 200 | Strong (>1000 L mol⁻¹ cm⁻¹) |
| Allyl (C=C) | π → π* | ~170 - 190 | Strong (~10,000 L mol⁻¹ cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
